Irak4-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRAK4-IN-6 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown significant potential in targeting various inflammatory and autoimmune diseases, as well as certain types of cancer. IRAK4 plays a crucial role in the signaling pathways of toll-like receptors and interleukin-1 receptors, making it a key target for therapeutic intervention .
Preparation Methods
The synthesis of IRAK4-IN-6 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to improve its binding affinity and selectivity towards IRAK4.
Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial production methods for this compound involve scaling up the synthetic route while ensuring the purity and consistency of the final product. This often requires optimization of reaction conditions and the use of advanced purification techniques.
Chemical Reactions Analysis
IRAK4-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that retain or enhance the inhibitory activity.
Scientific Research Applications
IRAK4-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of IRAK4 inhibitors and to develop new inhibitors with improved properties.
Biology: Employed in cellular and molecular biology studies to investigate the role of IRAK4 in signaling pathways and its impact on cellular functions.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, as well as certain cancers. Clinical trials are ongoing to evaluate its efficacy and safety in humans.
Industry: Utilized in the development of new drugs targeting IRAK4, contributing to the advancement of pharmaceutical research and development
Mechanism of Action
IRAK4-IN-6 exerts its effects by selectively inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways mediated by toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines. The compound binds to the active site of IRAK4, preventing its phosphorylation and subsequent activation of downstream signaling molecules such as nuclear factor kappa B and mitogen-activated protein kinases .
Comparison with Similar Compounds
IRAK4-IN-6 is unique among IRAK4 inhibitors due to its high selectivity and potency. Similar compounds include:
BAY1834845 (Zabedosertib): Another potent IRAK4 inhibitor with a different chemical structure but similar inhibitory activity.
BAY1830839: A structurally distinct IRAK4 inhibitor with comparable potency and selectivity.
BIO-7488: A selective and central nervous system-penetrant IRAK4 inhibitor developed for the treatment of ischemic stroke .
These compounds share the common goal of inhibiting IRAK4 activity but differ in their chemical structures, pharmacokinetic properties, and specific applications.
Properties
Molecular Formula |
C25H32N10O2 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
methyl 4-[4-[[6-(cyanomethyl)-2-[(1-methylpyrazol-4-yl)amino]pyrido[3,2-d]pyrimidin-4-yl]amino]cyclohexyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H32N10O2/c1-33-16-19(15-27-33)30-24-31-21-8-5-18(9-10-26)28-22(21)23(32-24)29-17-3-6-20(7-4-17)34-11-13-35(14-12-34)25(36)37-2/h5,8,15-17,20H,3-4,6-7,9,11-14H2,1-2H3,(H2,29,30,31,32) |
InChI Key |
RPGMSHCJIWHISY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=N2)NC4CCC(CC4)N5CCN(CC5)C(=O)OC)N=C(C=C3)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.